molecular formula C7H17ClN2O2 B7970654 1-Propyl-2-piperazinone hydrochloride hydrate

1-Propyl-2-piperazinone hydrochloride hydrate

Cat. No.: B7970654
M. Wt: 196.67 g/mol
InChI Key: GGTMHCLJQAGVNJ-UHFFFAOYSA-N
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Description

1-Propyl-2-piperazinone hydrochloride hydrate is a chemical compound belonging to the piperazine family. Piperazines are nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse pharmacological properties. This compound is characterized by the presence of a propyl group attached to the piperazinone ring, along with a hydrochloride hydrate form, which enhances its solubility and stability.

Preparation Methods

The synthesis of 1-propyl-2-piperazinone hydrochloride hydrate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection step involves the use of PhSH (thiophenol) to yield the final product .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Propyl-2-piperazinone hydrochloride hydrate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines or other reduced derivatives.

Scientific Research Applications

1-Propyl-2-piperazinone hydrochloride hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-propyl-2-piperazinone hydrochloride hydrate involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can modulate neurotransmitter activity in the central nervous system . This interaction leads to the inhibition of neuronal excitability, making it useful in the treatment of conditions like epilepsy and anxiety disorders.

Comparison with Similar Compounds

1-Propyl-2-piperazinone hydrochloride hydrate can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct pharmacological properties and applications.

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents.

Properties

IUPAC Name

1-propylpiperazin-2-one;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH.H2O/c1-2-4-9-5-3-8-6-7(9)10;;/h8H,2-6H2,1H3;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTMHCLJQAGVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNCC1=O.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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